molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1

Thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1404352
M. Wt: 178.21 g/mol
InChI Key: RXGHULSMJIVVTA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . It is a small molecule and is considered experimental .


Synthesis Analysis

While specific synthesis methods for Thieno[2,3-b]pyridine-2-carboxamide were not found, there are general methods for synthesizing thieno[2,3-b]pyridines. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carboxamide consists of a thiophene ring fused to a pyridine ring. The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. The pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

One study reported the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxamide has a molecular weight of 178.234 and a chemical formula of C8H8N3S .

Scientific Research Applications

Antiproliferative and Anti-Cancer Properties

  • Thieno[2,3-b]pyridine-2-carboxamide derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines, including breast cancer. The compounds achieve this by targeting lipophilic regions in the active site of the enzyme phosphoinositide phospholipase C (PI-PLC). Certain structural modifications, such as appending a propyl-aryl group, have shown to enhance this activity (Haverkate et al., 2021).

Enhancement of Aqueous Solubility

  • Improving the solubility of thieno[2,3-b]pyridine-2-carboxamide analogues while retaining anti-proliferative properties has been a focus of research. Modifications, including the introduction of polar groups such as alcohols, ketones, and substituted amine groups, have been found effective in enhancing solubility (Haverkate et al., 2021).

Antimicrobial Properties

  • Thieno[2,3-b]pyridine-2-carboxamide derivatives have also shown promise as antimicrobial agents, with certain compounds exhibiting significant activity against bacterial strains such as Escherichia coli, S. typhi, S. aureus, and B. subtilis, as well as antituberculosis activity (Chambhare et al., 2003).

Bone Formation Enhancement

  • A helioxanthin-derivative of thieno[2,3-b]pyridine-2-carboxamide, 4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide (TH), has shown significant osteogenic effects, inducing new bone formation both ex vivo and in vivo. This could have implications for bone-regenerative medicine (Nakajima et al., 2010).

Modulating Multidrug Resistance (MDR)

  • Thieno[2,3-b]pyridine-2-carboxamide derivatives have been found to modulate multidrug resistance by inhibiting BCRP1, P-gp, and MRP1, potentially improving the effectiveness of chemotherapeutic agents (Krauze et al., 2014).

Future Directions

Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 . Future research may focus on improving their anti-proliferative activity, particularly by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) .

properties

IUPAC Name

thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGHULSMJIVVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
JM Hung, HJ Arabshahi, E Leung, J Reynisson… - European journal of …, 2014 - Elsevier
Forty seven thieno[2,3-b]pyridines-2-carboxamides, furo[2,3-b]pyridines-2-carboxamides and tetrahydrothieno[2,3-b]quinolones-2-carboxamides derivatives were synthesized and …
Number of citations: 81 www.sciencedirect.com
U Le, BJ Melancon, TM Bridges, PN Vinson… - Bioorganic & medicinal …, 2013 - Elsevier
Herein we report a next generation muscarinic receptor 4 (M 4 ) positive allosteric modulator (PAM), ML253 which exhibits nanomolar activity at both the human (EC 50 =56nM) and rat (…
Number of citations: 38 www.sciencedirect.com
SI Schweda, A Alder, T Gilberger, C Kunick - Molecules, 2020 - mdpi.com
Malaria causes hundreds of thousands of deaths every year, making it one of the most dangerous infectious diseases worldwide. Because the pathogens have developed resistance …
Number of citations: 12 www.mdpi.com
SMH Sanad, AM Abdel‐Fattah… - Journal of …, 2019 - Wiley Online Library
The starting materials pyridine‐2(1H)‐thiones are prepared and reacted with halogen‐containing reagents in ethanolic sodium acetate solution to give the corresponding 2‐S‐…
Number of citations: 11 onlinelibrary.wiley.com
DS Buryi, VV Dotsenko, NA Aksenov… - Russian Journal of …, 2019 - Springer
Cyanothioacetamide reacted with 1,1,5,5-tetrafluoroacetylacetone to give 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and alkylation of the latter with α-…
Number of citations: 8 link.springer.com
OS Mohamed, EA Al-Taifi, TI El-Emary… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
The work included in this article involves the synthesis of new cyanopyridinethiones as good synthons for new thieno[2,3-b]pyridines with anticipated biological activities. Thus, the …
Number of citations: 12 www.tandfonline.com
AA Salarian, A Asadi-Eskandar… - Asian Journal of …, 2013 - researchgate.net
Thieno [2, 3-b] pyridines were found to exhibit, antimicrobial1, antiallergic2, antihepatocellular carcinoma3 and potent antitumoragents activities4. Based on the previous report, 3-amino…
Number of citations: 9 www.researchgate.net
JN Zhao, SY Yang, L Yang - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C21H16FN3OS, the thieno[2,3-b]pyridine system forms dihedral angles of 10.57 (12) and 83.87 (5) with the fluorophenyl ring at the 6-position and the phenyl ring …
Number of citations: 9 scripts.iucr.org
NA Haverkate, M van Rensburg, S Kumara… - Bioorganic & Medicinal …, 2021 - Elsevier
Thieno[2,3-b]pyridines are a class of compounds known for their potent anti-proliferative activities against a range of human cancer cell lines. In this research, a number of strategies to …
Number of citations: 5 www.sciencedirect.com
CS Huerta-García, DJ Pérez, CA Velázquez-Martínez… - Pharmaceuticals, 2022 - mdpi.com
We report synthesis, characterization, biological evaluation, and molecular-docking studies of 18 thieno[2,3-b]pyridines with a phenylacetamide moiety at position 2, which is …
Number of citations: 4 www.mdpi.com

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